molecular formula C12H4Cl4O2 B3425455 2,3,7,8-Tetrachlorodibenzo-p-dioxin CAS No. 41903-57-5

2,3,7,8-Tetrachlorodibenzo-p-dioxin

Cat. No.: B3425455
CAS No.: 41903-57-5
M. Wt: 322.0 g/mol
InChI Key: HGUFODBRKLSHSI-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin, often referred to as one of the most toxic dioxins. It is a colorless solid with no distinguishable odor at room temperature. This compound is primarily formed as an unintentional by-product of various industrial processes, including the combustion of fossil fuels and wood, and the incineration of municipal and industrial wastes . It is also known for its presence in Agent Orange, a herbicide used during the Vietnam War .

Mechanism of Action

Target of Action

The primary target of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is the aryl hydrocarbon (AH) receptor . This receptor is a transcription factor present in all cells and is involved in the expression of genes .

Mode of Action

TCDD interacts with the AH receptor, leading to changes in the expression of several hundred genes . High doses of TCDD can either increase or decrease gene expression . The interaction of TCDD with the AH receptor can also induce the production of δ-aminolevulinic acid synthetase (ALAS), a rate-limiting enzyme in heme synthesis .

Biochemical Pathways

The activation of the AH receptor by TCDD affects various biochemical pathways. Overproduction of ALAS can damage cellular tissues and may manifest symptoms similar to porphyria . TCDD can also induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immunosuppressive factors , leading to immune system regulatory dysfunction.

Pharmacokinetics

The pharmacokinetics of TCDD are characterized by its lipophilicity, which allows it to easily undergo bioaccumulation . The solubility of TCDD in water is 0.2 µg/L , indicating low bioavailability in aqueous environments.

Result of Action

The molecular and cellular effects of TCDD’s action include the destruction of cellular tissues due to overproduction of ALAS , immune system regulatory dysfunction , and potential mutagenic effects as TCDD can invade DNA molecules . , it can cause mutations and carcinogenic effects through indirect physiological pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of TCDD. It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis . It can be released into the environment during the combustion of fossil fuels and wood, and during the incineration of municipal and industrial wastes . Its persistence in the environment makes it a significant environmental pollutant .

Biochemical Analysis

Biochemical Properties

2,3,7,8-Tetrachlorodibenzo-p-dioxin interacts with various enzymes and proteins. It binds to the XRE promoter region of genes it activates . This activation leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can induce cell apoptosis and interfere with normal cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . For instance, it can either increase or decrease the expression of several hundred genes in rats .

Molecular Mechanism

The molecular mechanism of this compound involves its action via a specific receptor present in all cells: the aryl hydrocarbon (AH) receptor . This receptor is a transcription factor involved in the expression of genes. High doses of this compound can either increase or decrease the expression of several hundred genes in rats .

Temporal Effects in Laboratory Settings

Over time, this compound can cause changes in its effects. For instance, a study showed that a 5 µg/kg this compound exposure for 3 weeks induced hepatocyte lipid deposition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown that even small amounts can cause a myriad of toxic outcomes including hepatotoxicity, reproductive and developmental toxicity, thymic atrophy, wasting syndrome, immune suppression and acute lethality .

Metabolic Pathways

This compound is involved in various metabolic pathways. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This could also include any effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,7,8-Tetrachlorodibenzo-p-dioxin is not typically synthesized intentionally due to its high toxicity. it can be formed through the incomplete combustion of organic materials containing chlorine. Laboratory synthesis involves the chlorination of dibenzo-p-dioxin under controlled conditions .

Industrial Production Methods: Industrial production of this compound is generally avoided. It is often an unwanted by-product in the manufacture of herbicides and pesticides, as well as in paper bleaching processes that use chlorine .

Chemical Reactions Analysis

Types of Reactions: 2,3,7,8-Tetrachlorodibenzo-p-dioxin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,7,8-Tetrachlorodibenzo-p-dioxin has several applications in scientific research:

Comparison with Similar Compounds

    Polychlorinated dibenzofurans (PCDFs): Structurally similar but differ in the position of chlorine atoms.

    Other polychlorinated dibenzo-p-dioxins (PCDDs): Differ in the number and position of chlorine atoms.

Uniqueness: 2,3,7,8-Tetrachlorodibenzo-p-dioxin is considered the most toxic among dioxins due to its high affinity for the AhR and its ability to persist in the environment and bioaccumulate in the food chain .

This comprehensive overview highlights the significance of this compound in various fields of research and its unique properties compared to similar compounds

Properties

IUPAC Name

2,3,7,8-tetrachlorodibenzo-p-dioxin
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InChI

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
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InChI Key

HGUFODBRKLSHSI-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl
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Molecular Formula

C12H4Cl4O2
Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD)
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DSSTOX Substance ID

DTXSID2021315
Record name 2,3,7,8-Tetrachlorodibenzo-p-dioxin
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Molecular Weight

322.0 g/mol
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Physical Description

2,3,7,8-tetrachlorodibenzo-p-dioxin (tcdd) appears as white crystals or tan crystalline powder. (NTP, 1992), Colorless to white, crystalline solid; [NIOSH], COLOURLESS-TO-WHITE NEEDLE-LIKE CRYSTALS., Colorless to white, crystalline solid. [Note: Exposure may occur through contact at previously contaminated worksites.]
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Boiling Point

Decomposes at 932 °F (NTP, 1992), Decomposes
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Flash Point

4 °C (39 °F) - closed cup
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 2X10-4 mg/L at 25 °C, 1.4 g/L in ortho-dichlorobenzene; 0.72 g/L in chlorobenzene; 0.57 g/L in benzene; 0.37 g/L in chloroform; 0.11 g/L in acetone; 0.05 g/L in n-octanol; 0.01 g/L in methanol; 0.04 g/L in lard oil, Solubility in water: none, 0.00000002%
Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD)
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Density

1.8 g/cm³
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Vapor Pressure

6.4e-10 mmHg at 68 °F ; 0.0000000014 mmHg at 77 °F (NTP, 1992), 1.50X10-9 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible, (77 °F): 0.000002 mmHg
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Mechanism of Action

The LD50 value shows a positive log/log correlation with the lipid content of mammals. This is due to the high lipophilicity of the compound which, after entering the body, tends to partition into the lipid fraction, where it is prevented from reaching the target organs (liver, nervous system), and/or receptors. The main toxic effect in all animals is a loss of body weight (wasting syndrome) which is mainly contributed to loss of body fat; thus, animals having greater fat reserves are more resistant. Some similarities in the chemical structure of 2,3,7,8-TCDD and thyroid hormones suggest an influence on the thyroid physiology and thus on lipid metabolism, which would explain the wasting syndrome. ...The mediator of the toxicity of 2,3,7,8-TCDD is via Ah-receptor. Binding to this receptor is a precondition for most of the toxic action of 2,3,7,8-TCDD and related compounds. The ligand-receptor complex interacts in the cell nucleus with certain DNA sequences ('Ah locus' and other gene loci), to cause an increase in mRNA synthesis followed by a dose-related induction of various proteins, especially cytochrome P450-associated monooxygenases. The induction of enzymes is observed after both acute and chronic application of 2,3,7,8-TCDD. The receptor is principally localized in the liver, but is also found in other organs., The Ah receptor (AhR), a soluble cytosolic protein, mediates most of the toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related environmental contaminants. The mechanism of ligand-mediated AhR activation has been, in part, elucidated. The sequence of events following the binding of the AhR/AhR nuclear translocator protein (ARNT) heterodimer to dioxin response elements has yet to be completely understood. The role of coactivator, RIP140, in the modulation of transcriptional activity of AhR/ARNT heterodimer was examined. RIP140 enhanced TCDD-mediated, dioxin response element-driven reporter gene activity in three cell lines. ...These results demonstrate that the AhR recruits coactivators that are capable of enhancing transcription and, thus, the AhR may compete with steroid receptors for a common coactivator pool., To determine the molecular mechanisms underlying the "cross talk" between the activity of 2,3,7,8-tetra-chlorodibenzo-p-dioxin (TCDD), which binds to arylhydrocarbon receptor (AHR) and estradiol (E2)-liganded estrogen receptor (ER), ...the initial step of estrogen action, ligand binding to ER /was examined/. None of the AHR ligands tested, i.e. TCDD, benzo[a]pyrene, 3,3',4,4',5-pentachlorobiphenyl, beta-naphthoflavone, or alpha-naphthoflavone, bound to ER alpha. ...TCDD inhibited E2-activated reporter gene activity from a consensus /estrogen response element/ (ERE) and from EREs in the pS2, /progesterone receptor/ (PR), and Fos genes in transiently transfected MCF-7 human breast cancer cells. However, this inhibition was not reciprocal since E2 did not inhibit TCDD-stimulated luciferase activity from the CYP1A1 promoter in transiently transfected MCF-7 or human endometrial carcinoma HEC-1A cells.
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Color/Form

Colorless needles, Colorless to white, crystalline solid, Colorless liquid, Needles

CAS No.

1746-01-6
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Melting Point

563 °F (NTP, 1992), 305 °C, 305-306 °C, 581 °F
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Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2,3,7,8-Tetrachloro-dibenzo-p-dioxin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0594.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.